molecular formula C7H4F2N2 B1296463 5,6-Difluorobenzimidazol CAS No. 78581-99-4

5,6-Difluorobenzimidazol

Katalognummer: B1296463
CAS-Nummer: 78581-99-4
Molekulargewicht: 154.12 g/mol
InChI-Schlüssel: IAYQNPPZFVAZLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Difluorobenzimidazole is a heterocyclic organic compound with the molecular formula C7H4F2N2. It is a derivative of benzimidazole, where fluorine atoms are substituted at the 5th and 6th positions of the benzene ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antiviral Activity
Research has demonstrated that derivatives of 5,6-difluorobenzimidazole exhibit significant antiviral properties, particularly against the herpes simplex virus type 1 (HSV-1). A study highlighted that 2-amino-5,6-difluoro-benzimidazole riboside showed selective antiviral activity with a selectivity index greater than 32 against HSV-1 strains resistant to conventional treatments like acyclovir . The mechanism involves interference with viral nucleoside metabolism, which is crucial for viral replication.

2. Antitumor Activity
In vitro studies have shown that 5,6-difluorobenzimidazole derivatives possess cytotoxic effects on various cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation, indicating their potential as anticancer agents . The specific mechanisms of action may include disruption of nucleic acid synthesis and interference with cellular signaling pathways.

3. Antifungal Activity
The antifungal properties of this compound have also been investigated. Similar to its antibacterial action, it disrupts nucleic acid synthesis in fungi, leading to impaired growth and reproduction. This makes it a candidate for developing antifungal therapies.

Synthesis and Derivatives

5,6-Difluorobenzimidazole can be synthesized through various chemical reactions, including substitution reactions where fluorine atoms can be replaced by other nucleophiles. The compound can also undergo oxidation and reduction reactions to yield different derivatives. These derivatives are crucial for exploring structure-activity relationships (SAR) that can enhance biological activity.

Case Studies

Case Study: Antiviral Efficacy Against HSV-1
A study conducted by Kharitonova et al. synthesized various nucleosides from 5,6-difluorobenzimidazole derivatives. The results indicated that certain derivatives exhibited complete inhibition of HSV-1 at a multiplicity of infection (MOI) of 0.01 PFU/cell with low cytotoxicity in Vero E6 cell cultures . This demonstrates the potential for developing effective treatments for herpes infections resistant to standard therapies.

Case Study: Antitumor Potential Investigation
Another investigation reported the cytotoxic effects of several benzimidazole derivatives on human cancer cell lines. The study highlighted that modifications at the benzimidazole core could significantly enhance antitumor activity, with some derivatives showing IC50 values lower than those of established chemotherapeutics . This suggests that further exploration into the modification of this compound could yield promising anticancer agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluorobenzimidazole typically involves the reaction of 2-mercapto-5,6-difluorobenzimidazole with aliphatic and alicyclic ketones in acetic acid in the presence of a catalytic amount of sulfuric acid. This reaction yields fluorinated derivatives of 2,3-disubstituted benz[4,5]imidazo[2,1-b][1,3]thiazoles . Another method involves the reaction with aromatic α-haloketones, which furnishes 2-phenacylthio-5,6-difluorobenzimidazoles that undergo cyclization in the presence of acetic anhydride and pyridine .

Industrial Production Methods: Industrial production methods for 5,6-Difluorobenzimidazole are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various research and development purposes.

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Difluorobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Fluorinated Derivatives:

Wirkmechanismus

The mechanism of action of 5,6-Difluorobenzimidazole is primarily related to its ability to interact with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to increased biological activity. The exact molecular targets and pathways involved depend on the specific application of the compound, such as its use as an antiviral or antitumor agent .

Vergleich Mit ähnlichen Verbindungen

    5,6-Dichlorobenzimidazole: Similar in structure but with chlorine atoms instead of fluorine.

    5,6-Dimethylbenzimidazole: Contains methyl groups instead of fluorine atoms.

Uniqueness: 5,6-Difluorobenzimidazole is unique due to the presence of fluorine atoms, which significantly enhance its biological activity compared to other similar compounds. The fluorine atoms increase the compound’s lipophilicity and binding affinity to target proteins, making it more effective in various applications .

Biologische Aktivität

5,6-Difluorobenzimidazole (DFB) is a heterocyclic organic compound characterized by the presence of two fluorine atoms at the 5th and 6th positions of the benzimidazole ring. This structural modification significantly enhances its biological activity, making it a compound of interest in medicinal chemistry and various therapeutic applications.

  • Molecular Formula : C₇H₄F₂N₂
  • Molecular Weight : 158.11 g/mol
  • Structure : The compound features a bicyclic structure composed of a benzene ring fused to an imidazole ring, with fluorine substituents enhancing its lipophilicity and binding affinity to biological targets.

The biological activity of 5,6-difluorobenzimidazole is primarily attributed to its ability to interact with specific proteins and pathways. The fluorine atoms increase the compound's lipophilicity and binding affinity, leading to enhanced interaction with molecular targets. This mechanism is crucial in its applications as an antiviral, antitumor, and antifungal agent.

Antiviral Activity

Research indicates that 2-amino-5,6-difluoro-benzimidazole riboside exhibits selective antiviral activity against herpes simplex virus (HSV), particularly strains resistant to conventional treatments like acyclovir. A study reported a selectivity index greater than 32, indicating significant antiviral potential against wild strains of HSV .

Compound Activity Selectivity Index
2-Amino-5,6-difluoro-benzimidazole ribosideAntiviral against HSV>32

Antitumor Activity

The compound has also shown promise in antitumor applications. Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, certain analogs demonstrated potent cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .

Antifungal Activity

In addition to its antiviral and antitumor properties, DFB has been investigated for antifungal activity. The introduction of fluorine atoms enhances the efficacy of benzimidazole derivatives against fungal pathogens.

Comparative Analysis with Similar Compounds

5,6-Difluorobenzimidazole can be compared with other halogenated benzimidazoles:

Compound Halogen Substitution Biological Activity
5,6-DichlorobenzimidazoleChlorineModerate antiviral activity
5,6-DimethylbenzimidazoleMethyl groupsLower biological activity
5,6-DifluorobenzimidazoleFluorineEnhanced antiviral and antitumor activity

The unique presence of fluorine in DFB significantly boosts its biological activity compared to other halogenated derivatives .

Case Studies

  • Antiviral Efficacy Against HSV : A study highlighted the synthesis of DFB ribosides that exhibited effective antiviral properties against HSV strains resistant to standard treatments. These findings suggest DFB could be a viable alternative for treating herpes infections when traditional therapies fail .
  • Cytotoxicity in Cancer Cells : Research evaluating the cytotoxic effects of DFB on various cancer cell lines indicated that certain derivatives could induce apoptosis in tumor cells while sparing normal cells, showcasing its potential as a targeted cancer therapy .
  • Antifungal Applications : The antifungal activity of DFB was assessed in vitro against several fungal strains, revealing promising results that warrant further exploration for therapeutic applications in treating fungal infections.

Future Directions

Ongoing research is focused on:

  • Optimization of Synthesis : Developing more efficient synthetic routes for DFB and its derivatives.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which DFB exerts its biological effects.
  • Clinical Trials : Evaluating the safety and efficacy of DFB in clinical settings for various infectious diseases and cancers.

Eigenschaften

IUPAC Name

5,6-difluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYQNPPZFVAZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323080
Record name 5,6-Difluorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78581-99-4
Record name 78581-99-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Difluorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-difluoro-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred mixture of 4,5-difluorobenzene-1,2-diamine (1.40 g, 9.7 mmol) from the previous step, formic acid (2.0 mL), and triethyl orthoformate (20 mL) was heated at 100° C. for 1 h. The reaction mixture was cooled to rt and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography eluting with 5% MeOH in DCM to afford 5,6-difluoro-1H-benzo[d]imidazole as (1.12 g, 75%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 8.07 (s, 1H), 7.44 (m, 2H); LCMS (ESI) m/z 155 (M+H)+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Difluorobenzimidazole
Reactant of Route 2
Reactant of Route 2
5,6-Difluorobenzimidazole
Reactant of Route 3
Reactant of Route 3
5,6-Difluorobenzimidazole
Reactant of Route 4
Reactant of Route 4
5,6-Difluorobenzimidazole
Reactant of Route 5
Reactant of Route 5
5,6-Difluorobenzimidazole
Reactant of Route 6
Reactant of Route 6
5,6-Difluorobenzimidazole
Customer
Q & A

Q1: What led researchers to explore 5,6-difluorobenzimidazole as a potential antiviral agent?

A1: Researchers were investigating a series of halogenated benzimidazole ribonucleosides for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). This research stemmed from the promising antiviral activity observed with 2,5,6-trichloro-1-β-D-ribofuranosylbenzimidazole (TCRB) []. To understand the impact of different halogen substitutions on antiviral activity and cytotoxicity, various dihalo derivatives, including the 5,6-difluoro analog (2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole), were synthesized and evaluated [].

Q2: How did the antiviral activity and cytotoxicity of 2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole compare to other dihalobenzimidazole ribonucleosides?

A2: While several dihalo derivatives demonstrated activity against HCMV and HSV-1, the 5,6-difluoro ribonucleoside was found to be inactive against both viruses []. Interestingly, the order of activity against HCMV for the dihalobenzimidazole ribonucleosides was I ≈ Br ≈ Cl >> F > H = CH3 []. This suggests that while halogens at the 5 and 6 positions of the benzimidazole ring contribute to antiviral activity, fluorine substitution leads to a significant decrease in potency. Unfortunately, the increased activity of the dibromo and diiodo analogs came with higher cytotoxicity compared to the 2,5,6-trichloro analog (TCRB), making TCRB the most promising candidate in terms of the balance between antiviral properties and cytotoxicity [].

  1. Townsend, L. B., et al. “Design, Synthesis, and Antiviral Evaluation of 2-Chloro-5,6-Dihalo-1-Beta-D-Ribofuranosylbenzimidazoles as Potential Agents for Human Cytomegalovirus Infections.” Journal of Medicinal Chemistry, vol. 34, no. 5, 1991, pp. 1393–99.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.